molecular formula C8H16ClN B2355482 (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride CAS No. 2307753-24-6

(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride

Cat. No. B2355482
CAS RN: 2307753-24-6
M. Wt: 161.67
InChI Key: MRGLBBKKWWCYRZ-IMDDLPMTSA-N
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Description

“(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride” is a compound that belongs to the class of nitrogen-containing heterocycles known as 3-Azabicyclo[3.1.0]hexanes . These compounds are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals .


Synthesis Analysis

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . An efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been described . This process involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This is then oxidized to the desired ketone .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic ring system, which includes a nitrogen atom . This structure is a key feature in a wide range of biologically active natural products, drugs, and agrochemicals .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve transition-metal-catalyzed and transition-metal-free catalytic systems . For example, the synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene .

Scientific Research Applications

Synthesis Processes

  • A scalable synthesis process for converting (+)-3-carene into 6,6-dimethylbicyclo[3.1.0]hexan-3-one was developed, highlighting advancements in the preparation of this compound (Mennen et al., 2017).
  • Research on diastereoselective synthesis of substituted 1,3,6-triazabicyclo[3.1.0]hexanes has been conducted, indicating the versatility of such structures in chemical synthesis (Shevtsov et al., 2002).

Chemical and Structural Analysis

  • NMR crystallography comparative studies have been performed on chiral (1R,2S,3R,5R)-3-amino-6,6-dimethylbicyclo[3.1.1]heptan-2-ol and its derivatives, providing insight into the molecular structure and dynamics (Jaworska et al., 2012).
  • Gas-phase structures of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes were determined using gas electron diffraction, offering information on their conformational and bonding properties (Vishnevskiy et al., 2015).

Applications in Medicinal Chemistry

  • Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride as a potent metabotropic glutamate 2/3 receptor antagonist has been reported, indicating its potential in therapeutic applications (Chappell et al., 2016).

Future Directions

The future directions in the research and development of 3-Azabicyclo[3.1.0]hexanes and their derivatives are likely to focus on the development of more efficient and green synthesis methods . This includes the use of various transition-metal-catalyzed and transition-metal-free catalytic systems .

Mechanism of Action

Mode of Action

The mode of action of (1S,5R)-6,6-Dimethylbicyclo[31It is known that the compound is a conformationally rigid analogue , which suggests that it may interact with its targets in a specific and selective manner .

Biochemical Pathways

The biochemical pathways affected by (1S,5R)-6,6-Dimethylbicyclo[31The compound’s rigid structure suggests that it may interact with specific biochemical pathways in a selective manner

Pharmacokinetics

The pharmacokinetics of (1S,5R)-6,6-Dimethylbicyclo[31The compound’s bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (1S,5R)-6,6-Dimethylbicyclo[31Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s action .

properties

IUPAC Name

(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-8(2)6-3-5(9)4-7(6)8;/h5-7H,3-4,9H2,1-2H3;1H/t5?,6-,7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGLBBKKWWCYRZ-FXFNDYDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC(C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2[C@@H]1CC(C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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